molecular formula C11H11NO3 B13495040 Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate

Cat. No.: B13495040
M. Wt: 205.21 g/mol
InChI Key: AZYYYQMIDAFEND-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is an organic compound with a unique structure that includes a cyclopropyl group, a formyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 6-methylpyridine-2-carboxylate
  • Methyl 6-formylpyridine-2-carboxylate

Comparison: Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is a pyridine derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C_{12}H_{13}N_{1}O_{3}
  • Molecular Weight : Approximately 205.2 g/mol
  • Structural Components : A pyridine ring with a cyclopropyl group and a formyl group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group is believed to enhance the compound's binding affinity and specificity, while the formyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways. For instance, it has been reported to affect the proliferation of specific cancer cell lines, indicating its potential as a chemotherapeutic agent .

Study 1: Cytotoxicity Evaluation

A comparative analysis was conducted on the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells, underscoring its potential as a targeted cancer therapy .

Study 2: Mechanistic Insights

In another study, researchers explored the mechanism by which this compound interacts with cellular targets. Using techniques such as ESR spectroscopy, they identified specific radical species generated during interaction with cellular components, contributing to its biological effects .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialVarious bacterial strainsSignificant inhibition of growth
AnticancerHeLa, HL-60Induction of apoptosis
CytotoxicityNormal vs. cancer cellsSelective toxicity

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)10-5-7(6-13)4-9(12-10)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

AZYYYQMIDAFEND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C2CC2)C=O

Origin of Product

United States

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